![molecular formula C13H10N4O2S B4446457 5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)
5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
The compound “5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Scientific Research Applications
- Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells. Further development of these derivatives is promising due to their suitability and efficacy .
- The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves a five-step transformation from itaconic acid. These derivatives exhibit anticancer activity, with compound 81 showing sensitivity against both PC-3 and A-549 cancer cell lines .
- Parallel synthesis of 5-oxo-5,8-dihydropyrido[2,3-d]-pyrimidine-7-carboxylates has been achieved by condensing 5-acetyl-4-aminopyrimidines with diethyl oxalate. The resulting carboxamides show good overall yields and high purity .
Anti-Tubercular Activity
Pyrido[2,3-d]pyrimidine Derivatives
Parallel Synthesis of Carboxamides
Mechanistic Insights
Mechanism of Action
Target of Action
The compound, 5-oxo-N-(pyridin-3-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several therapeutic areas . .
Mode of Action
Pyridopyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyridopyrimidines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Pyridopyrimidines are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-11(15-7-9-2-1-3-14-6-9)10-8-16-13-17(12(10)19)4-5-20-13/h1-6,8H,7H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMPQJCKUIFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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